molecular formula C15H13BrF2N4O3 B10942076 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

Cat. No.: B10942076
M. Wt: 415.19 g/mol
InChI Key: JZXLWCZIJMERLH-UHFFFAOYSA-N
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted pyrazole ring and a difluoromethoxy-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.

    Formation of the Oxadiazole Ring: The brominated pyrazole is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. This step often involves the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Difluoromethoxy-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole lies in its specific substitution pattern, which can impart unique chemical and biological properties. For example, the presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C15H13BrF2N4O3

Molecular Weight

415.19 g/mol

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H13BrF2N4O3/c1-7-11(16)12(21-22(7)2)14-20-19-13(25-14)8-4-5-9(24-15(17)18)10(6-8)23-3/h4-6,15H,1-3H3

InChI Key

JZXLWCZIJMERLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(O2)C3=CC(=C(C=C3)OC(F)F)OC)Br

Origin of Product

United States

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